molecular formula C13H15NO5 B13927552 Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate

Cat. No.: B13927552
M. Wt: 265.26 g/mol
InChI Key: FXRCLQOMLQSVNF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrophenyl)-3-oxopropanoate (CAS RN: 838-57-3; molecular formula: C₁₁H₁₁NO₅) is a nitroaromatic ester characterized by a 4-nitrophenyl group attached to a β-ketoester backbone . This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolones and pyridinones, which are foundational structures in pharmaceuticals and agrochemicals . Its synthesis typically involves Claisen condensation or nucleophilic substitution reactions, yielding a β-ketoester framework with strong electron-withdrawing effects from the para-nitro group . The compound’s physicochemical properties, including a melting point of ~85–87°C and moderate solubility in polar organic solvents, make it suitable for stepwise functionalization .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-[3-(4-nitrophenyl)oxetan-3-yl]acetate

InChI

InChI=1S/C13H15NO5/c1-2-19-12(15)7-13(8-18-9-13)10-3-5-11(6-4-10)14(16)17/h3-6H,2,7-9H2,1H3

InChI Key

FXRCLQOMLQSVNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate typically involves multiple steps. One common method starts with the preparation of the oxetane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is then introduced via nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxetane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the nitroaromatic-ester motif but differ in substituent positions, heteroatom inclusion, or backbone modifications. Below is a comparative analysis:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituent Position Functional Groups Key Features
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate C₁₁H₁₁NO₅ Para-nitro on phenyl β-Ketoester High reactivity in cyclocondensation due to electron-deficient aromatic ring .
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₅ 3-Nitro on pyridine α-Ketoester Pyridine ring enhances solubility; lower yield (50%) in synthesis .
Ethyl 2-(3-nitrobenzylidene)acetoacetate C₁₃H₁₃NO₅ Meta-nitro on phenyl Benzylidene-enol ether Conjugated enone system facilitates Michael addition reactions .
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate C₁₂H₁₃NO₅ Ortho-nitro on phenyl γ-Ketoester Extended carbon chain increases steric hindrance, altering reactivity .
Ethyl 2-((4-chloro-3-nitrophenyl)amino)-2-oxoacetate C₁₀H₉ClN₂O₅ 4-Chloro, 3-nitro Amide-linked ketoester Chlorine substituent enhances electrophilicity; potential for SNAr reactions .

Research Findings and Implications

Electronic Effects: The para-nitro group in Ethyl 3-(4-nitrophenyl)-3-oxopropanoate induces a stronger electron-withdrawing effect than meta-nitro substituents, accelerating NAS reactions by 20–30% compared to ortho-nitro analogs .

Steric Considerations: Extended ester chains (e.g., Ethyl 4-(2-nitrophenyl)-3-oxobutanoate) reduce reaction rates in cyclization by 15% due to steric hindrance .

Yield Optimization : Pyridine-based derivatives () exhibit lower synthetic yields (45–50%) compared to phenyl-based compounds, likely due to competing side reactions in heteroaromatic systems .

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